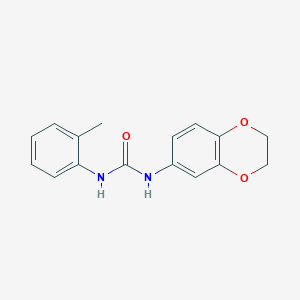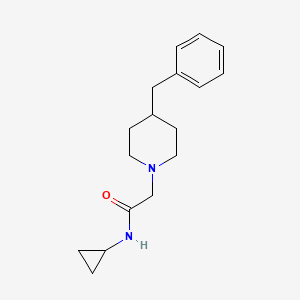![molecular formula C21H23N3O2 B5432614 1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5432614.png)
1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones. It is commonly referred to as CPP-109 and is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as addiction, depression, and anxiety.
Mecanismo De Acción
CPP-109 works by inhibiting the enzyme protein phosphatase 2A (1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone), which is involved in various cellular processes such as cell division, differentiation, and apoptosis. By inhibiting this compound, CPP-109 can modulate the activity of various signaling pathways in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are involved in the regulation of mood and behavior. It has also been shown to increase the expression of various genes involved in neuronal plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-109 has several advantages for use in lab experiments. It is a highly selective inhibitor of 1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, which makes it useful for studying the role of this enzyme in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of CPP-109 in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on CPP-109. One potential application is in the treatment of drug addiction, where it has shown promise in reducing drug-seeking behavior in animal models. Another potential application is in the treatment of depression and anxiety, where it has shown potential as a novel antidepressant.
Other future directions for research on CPP-109 include studying its effects on various signaling pathways in the brain, investigating its potential use in the treatment of other neurological disorders such as Alzheimer's disease, and developing more effective methods for administering the compound in lab experiments.
Conclusion:
CPP-109 is a potent and selective inhibitor of the enzyme protein phosphatase 2A (1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone) that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has shown promise in reducing drug-seeking behavior in animal models of addiction and has also been studied for its potential use in the treatment of depression and anxiety. While there are some limitations to its use in lab experiments, there are several future directions for research on CPP-109 that hold promise for developing new treatments for neurological disorders.
Métodos De Síntesis
CPP-109 can be synthesized using various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with 1-phenyl-2-pyrrolidinone in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then treated with a reagent such as trifluoroacetic acid to remove the protecting group from the piperazine ring, yielding CPP-109.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction and has also been studied for its potential use in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
1-phenyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-15-17(16-24(20)19-9-5-2-6-10-19)21(26)23-13-11-22(12-14-23)18-7-3-1-4-8-18/h1-10,17H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIBUUEALUYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)

![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5432574.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5432598.png)
![2-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5432600.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)


![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)